N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl))carboxamide
Description
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Properties
IUPAC Name |
N-ethyl-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-17-14(21)9-8-10-13(19(2)12(9)16)18-11-6-4-5-7-20(11)15(10)22/h4-8,16H,3H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXYNXCIDIRHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to a class of heterocycles characterized by multiple nitrogen-containing rings. The structural formula can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
The biological activity of N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.
2. Receptor Modulation:
It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
3. Gene Expression Alteration:
N-ethyl(2-imino...) can affect the expression levels of genes related to its pharmacological effects, which could lead to various biological outcomes.
Biological Activity Overview
The biological activities associated with N-ethyl(2-imino...) include:
Antimicrobial Activity
In a study examining the antimicrobial properties of N-ethyl(2-imino...), it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated significant potency compared to standard antibiotics.
Anticancer Effects
Research conducted on various cancer cell lines demonstrated that N-ethyl(2-imino...) induced apoptosis in HeLa cells with an IC50 value of 15 µM. This suggests that the compound could be further developed as a potential anticancer agent.
Anti-inflammatory Properties
In animal models of inflammation, treatment with N-ethyl(2-imino...) resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in inflammatory disorders.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial and antifungal properties. For instance, compounds synthesized from related structures have shown efficacy against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anticancer Properties
The compound's structure suggests possible interactions with biological targets involved in cancer progression. Preliminary studies indicate that related compounds may inhibit tumor growth by inducing apoptosis in cancer cells. Further research is needed to elucidate the specific mechanisms through which these compounds exert their anticancer effects and to evaluate their effectiveness in clinical settings.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide to various biological targets. These studies typically involve computational simulations that assess how well the compound fits into the active sites of proteins associated with diseases such as cancer and bacterial infections. The binding energies obtained from these simulations can provide insights into the compound's potential as a lead drug candidate .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to inflammatory processes. For example, studies on structurally similar compounds have shown that they can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of inflammatory mediators. This inhibition could position N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide as a candidate for anti-inflammatory therapies .
Cardiovascular Applications
There is emerging interest in the use of compounds like N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide for modulating lipid profiles in cardiovascular diseases. Some derivatives have shown potential in elevating high-density lipoprotein (HDL) levels while lowering low-density lipoprotein (LDL) levels and triglycerides, suggesting a role in treating conditions like atherosclerosis .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
